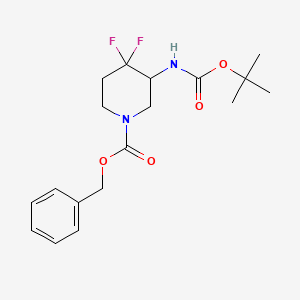

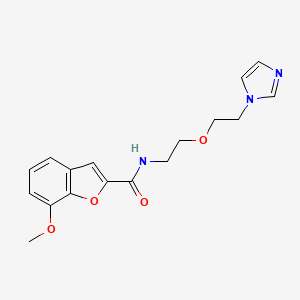

![molecular formula C12H11ClN2O B2897191 N-[(2-氯苯基)甲基]-1H-吡咯-2-甲酰胺 CAS No. 478249-65-9](/img/structure/B2897191.png)

N-[(2-氯苯基)甲基]-1H-吡咯-2-甲酰胺

描述

“N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a carboxamide group and a 2-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent parts: the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group .科学研究应用

分子相互作用研究

分子相互作用研究重点关注拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716;1),突出了其对 CB1 大麻素受体的有效且选择性的拮抗作用。利用 AM1 分子轨道方法,研究深入探讨了 SR141716 的构象分析,确定了四种不同的构象,并提出 N1 芳环部分主导了与受体的空间位阻相互作用。这项研究表明,C5 芳环占据的独特区域可能赋予拮抗活性,而吡唑 C3 取代基可能影响中性拮抗剂或逆激动剂活性,具体取决于受体相互作用 (沈等人,2002)。

抗抑郁剂和促智剂

将异烟酰肼的席夫碱和 2-氮杂环丁酮作为潜在的抗抑郁剂和促智剂进行研究,包括合成和药理活性评估 N'-[(1Z)-(取代芳基)亚甲基]吡啶-4-甲酰肼和 N-[3-氯-2-(取代芳基)-4-氧代氮杂环丁-1-基]吡啶-4-甲酰胺。这项研究重点关注表现出最高抗抑郁活性的化合物,并表明 2-氮杂环丁酮骨架作为 CNS 活性剂的潜力,表明了开发更有效和安全的 CNS 活性剂用于治疗的途径 (托马斯等人,2016)。

抗炎作用

一项关于 1-(2-氯苯基)-N-甲基-N(1-甲基丙基)-3-异喹啉甲酰胺和 7-氯-5-(4-氯苯基)-1, 3-二氢-1-甲基-2-H-1,4-苯并二氮杂卓-2-酮在角叉菜胶诱导小鼠足部浮肿中的抗炎作用的研究证明了外周苯并二氮杂卓受体配体的体内抗炎特性。这项研究揭示了这些化合物在不同剂量下抑制水肿形成的潜力,深入了解了它们的治疗效用 (托雷斯等人,1999)。

基因表达抑制剂

一项关于 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5-基]甲酰胺(一种由 NF-κB 和 AP-1 转录因子介导的转录抑制剂)的构效关系研究,旨在提高潜在的口服生物利用度。该研究考察了基于细胞的活性、对利平斯基五规则的符合性以及胃肠道渗透性,提供了在保持活性的同时提高生物利用度的修饰见解。这项研究强调了 5 位上的甲酰胺基团对活性至关重要 (帕兰基等人,2000)。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.

Biochemical Pathways

Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by related compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-7,14H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJXRHGQHYDTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330699 | |

| Record name | N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

CAS RN |

478249-65-9 | |

| Record name | N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

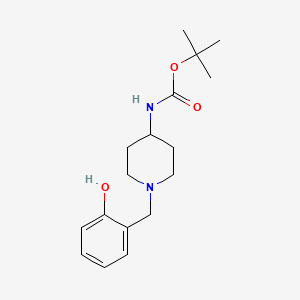

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

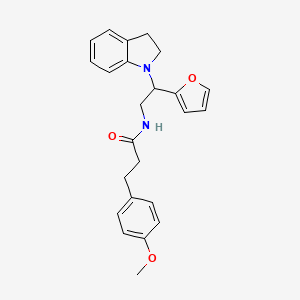

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

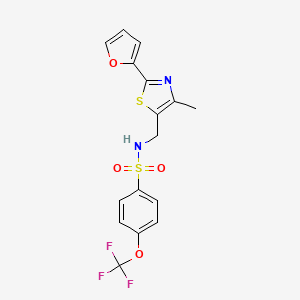

![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)

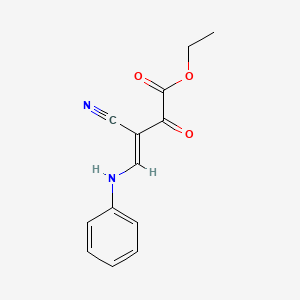

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)